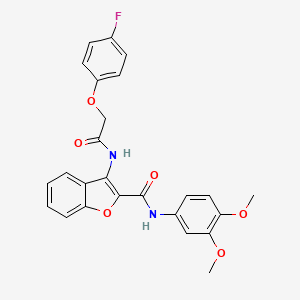

N-(3,4-dimethoxyphenyl)-3-(2-(4-fluorophenoxy)acetamido)benzofuran-2-carboxamide

Description

N-(3,4-dimethoxyphenyl)-3-(2-(4-fluorophenoxy)acetamido)benzofuran-2-carboxamide is a synthetic benzofuran-derived carboxamide compound featuring a 3,4-dimethoxyphenyl group, a 4-fluorophenoxyacetamido substituent, and a benzofuran core. The 3,4-dimethoxyphenyl moiety enhances lipophilicity and may influence binding interactions, while the 4-fluorophenoxy group introduces electronic effects that could alter metabolic stability or target affinity .

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-3-[[2-(4-fluorophenoxy)acetyl]amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21FN2O6/c1-31-20-12-9-16(13-21(20)32-2)27-25(30)24-23(18-5-3-4-6-19(18)34-24)28-22(29)14-33-17-10-7-15(26)8-11-17/h3-13H,14H2,1-2H3,(H,27,30)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSWRWGLPKILNHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=C(C=C4)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21FN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-3-(2-(4-fluorophenoxy)acetamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate reagents.

Introduction of Substituents: The 3,4-dimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

Acetamido Group Addition: The acetamido group can be added through amide bond formation using acyl chlorides or anhydrides.

Fluorophenoxy Group Attachment: The fluorophenoxy group can be introduced through nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-3-(2-(4-fluorophenoxy)acetamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form quinone derivatives.

Reduction: The acetamido group can be reduced to form amines.

Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amines.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to N-(3,4-dimethoxyphenyl)-3-(2-(4-fluorophenoxy)acetamido)benzofuran-2-carboxamide. Research indicates that fluorinated compounds often exhibit enhanced antibacterial activity due to their ability to interact effectively with bacterial enzymes and membranes. For instance, derivatives with fluorine substitutions have shown improved efficacy against Gram-positive and Gram-negative bacteria, suggesting that the presence of a fluorophenyl group may play a crucial role in their antimicrobial action .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that similar benzofuran derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and migration. The incorporation of specific functional groups, such as the dimethoxyphenyl and fluorophenoxy moieties, may enhance the selectivity and potency against cancerous cells .

Drug Design and Development

In drug discovery, the structural features of this compound make it a candidate for further optimization. Structure-based drug design approaches have been employed to modify its chemical structure to improve bioactivity and reduce toxicity. Molecular docking studies have provided insights into its binding affinities with target proteins involved in disease pathways, such as inflammation and cancer progression .

Case Study 1: Antibacterial Efficacy

A study published in a peer-reviewed journal evaluated the antibacterial activity of a series of fluorinated compounds similar to this compound. The compounds were tested against various bacterial strains using disc diffusion methods. Results indicated that certain derivatives exhibited zones of inhibition comparable to standard antibiotics like ampicillin and cefotaxime, demonstrating their potential as alternative therapeutic agents .

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| Fluorinated Derivative A | 18 | E. coli |

| Fluorinated Derivative B | 20 | S. aureus |

| Ampicillin | 22 | E. coli |

Case Study 2: Anticancer Activity

In another investigation focused on anticancer properties, researchers synthesized several benzofuran derivatives and assessed their cytotoxic effects on human cancer cell lines. The study revealed that compounds with structural similarities to this compound exhibited significant cytotoxicity against breast and colon cancer cells, with IC50 values indicating potent activity .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Benzofuran Derivative C | 15 | MCF-7 (Breast Cancer) |

| Benzofuran Derivative D | 12 | HT-29 (Colon Cancer) |

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-3-(2-(4-fluorophenoxy)acetamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to analogous benzofuran or benzamide derivatives reported in the literature. Below is a detailed analysis:

Structural Analogues

- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Structure: Unlike the target compound’s benzofuran core, Rip-B features a simpler benzene ring linked to a 3,4-dimethoxyphenethylamine group. Synthesis: Rip-B is synthesized via a 30-minute reaction between benzoyl chloride and 3,4-dimethoxyphenethylamine, yielding 80% product . In contrast, the target compound’s synthesis likely involves multi-step functionalization of the benzofuran ring, including acetamido and carboxamide group introductions. Physicochemical Properties: Rip-B has a melting point of 90°C and distinct NMR profiles (Tables 1 and 2 in ). The target compound’s benzofuran core and fluorophenoxy group may result in higher melting points and altered solubility due to increased aromaticity and polarity.

- 2-(3,4-Dimethoxyphenyl)ethylazanium chloride dihydrate Structure: This ammonium chloride derivative contains dual 3,4-dimethoxyphenethyl groups and a carbamoylpropyl chain, differing significantly from the target compound’s benzofuran-carboxamide framework. Crystallography: The compound crystallizes in a monoclinic system (space group P21/c) with unit cell parameters a = 21.977 Å, b = 12.2295 Å, c = 10.2217 Å, and β = 93.490° . Such structural data highlight the role of hydrogen bonding (e.g., water molecules in the lattice) in stabilizing similar dimethoxyphenyl-containing compounds.

Functional Group Analysis

- Methoxy vs. However, the 4-fluorophenoxy group in the target compound introduces electron-withdrawing character, which may reduce metabolic degradation compared to Rip-B’s unsubstituted benzamide .

- Benzofuran vs. In contrast, Rip-B’s flexible benzene-ethylamine backbone may favor interactions with more dynamic targets .

Biological Activity

N-(3,4-dimethoxyphenyl)-3-(2-(4-fluorophenoxy)acetamido)benzofuran-2-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This compound features a benzofuran core, a dimethoxyphenyl group, and an acetamido moiety, which are believed to contribute to its biological activities.

- Molecular Formula : CHFNO

- Molecular Weight : 464.4 g/mol

- CAS Number : 888454-01-1

Synthesis

The synthesis of this compound typically involves several steps, including deprotonation and the use of solvents such as methanol or dimethylformamide. The optimization of reaction conditions is crucial for achieving high yields and purity.

The biological activity of this compound is believed to involve multiple mechanisms at the molecular level, including:

- Inhibition of Specific Enzymes : The compound may interact with various enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as a modulator for specific receptors, influencing cellular signaling pathways.

Antinociceptive Activity

Research indicates that derivatives similar to this compound exhibit significant antinociceptive effects. For example, related compounds have shown potency levels that are significantly higher than conventional analgesics like aspirin and acetaminophen but lower than morphine .

Anticancer Potential

Studies have explored the anticancer properties of compounds with similar structures. For instance, certain derivatives have demonstrated cytotoxicity against various cancer cell lines, indicating potential for development as anticancer agents. In vitro studies have reported IC values in the micromolar range for these compounds against cell lines such as A549 and MCF-7 .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.